N-ethyl-N,2-diphenylbutanamide
CAS No.:
Cat. No.: VC0704463
Molecular Formula: C18H21NO
Molecular Weight: 267.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H21NO |
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Molecular Weight | 267.4 g/mol |
IUPAC Name | N-ethyl-N,2-diphenylbutanamide |
Standard InChI | InChI=1S/C18H21NO/c1-3-17(15-11-7-5-8-12-15)18(20)19(4-2)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 |
Standard InChI Key | SGWNKAMYBLCHTC-UHFFFAOYSA-N |
SMILES | CCC(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2 |
Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
N-ethyl-N,2-diphenylbutanamide belongs to the amide class of organic compounds. Its structure features a butanamide backbone with specific substituents that define its chemical identity and potential biological activities. The compound contains:
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A butanamide core structure
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An N-ethyl substituent on the nitrogen atom
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Two phenyl groups: one attached to the nitrogen (N-phenyl) and one at the 2-position of the butanamide chain (2-phenyl)
This structural arrangement results in a compound with distinctive physical and chemical properties that influence its behavior in biological systems. The presence of two phenyl rings contributes to its lipophilicity and potentially enhances its ability to interact with specific biological targets, particularly those associated with pain pathways.
Physical and Chemical Properties
The physical and chemical properties of N-ethyl-N,2-diphenylbutanamide can be inferred from its structural components and by comparison with similar amide compounds:
Property | Characteristic |
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Molecular Formula | C18H21NO |
Molecular Weight | Approximately 267 g/mol |
Physical State | Likely crystalline solid at room temperature |
Solubility | Soluble in organic solvents (dichloromethane, ethanol); limited water solubility |
Structural Features | Contains two phenyl rings, ethyl group, and amide functionality |
Synthesis Approaches
Carbamoyl Chloride Route
Another potential synthetic route could involve the reaction of appropriate precursors with carbamoyl chlorides, similar to the approach used for N-ethyl-N-methylcarbamoyl chloride reactions. This method typically involves:
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Preparation of the appropriate phenol derivative
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Reaction with N-ethyl-substituted carbamoyl chloride
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Base-catalyzed coupling reaction
This synthetic pathway offers advantages including high yields and relatively straightforward purification procedures.
Pharmacological Properties
Analgesic Activity
Derivatives of diphenylbutanamide compounds have demonstrated significant analgesic properties that may surpass traditional nonsteroidal anti-inflammatory drugs (NSAIDs) in effectiveness. The specific arrangement of substituents in N-ethyl-N,2-diphenylbutanamide likely contributes to its potential analgesic effects through several mechanisms:
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Interaction with pain modulation pathways
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Potential binding to specific receptor targets
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Structural features that may reduce central nervous system side effects
These characteristics make N-ethyl-N,2-diphenylbutanamide a compound of interest for the development of novel pain management therapies.
Receptor Interactions
The pharmacological activity of N-ethyl-N,2-diphenylbutanamide likely stems from its interaction with specific biological receptors. Based on the information available about similar compounds, N-ethyl-N,2-diphenylbutanamide may exhibit:
Receptor System | Potential Interaction | Therapeutic Implication |
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Mu-opioid receptors | Possible agonist activity | Pain relief without full opioid side effect profile |
Inflammatory mediators | Potential inhibitory effects | Reduction in inflammatory response |
Ion channels | Possible modulation | Altered pain signal transmission |
Comparative Analysis with Structurally Related Compounds
Understanding the relationship between N-ethyl-N,2-diphenylbutanamide and structurally similar compounds provides valuable insights into its potential biological activities and applications.
Structural Comparison with 2-ethyl-N-phenylbutanamide
2-ethyl-N-phenylbutanamide (C12H17NO, molecular weight 191.27 g/mol) shares certain structural similarities with N-ethyl-N,2-diphenylbutanamide but differs in key aspects . Notable differences include:
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2-ethyl-N-phenylbutanamide lacks the N-ethyl substituent present in N-ethyl-N,2-diphenylbutanamide
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Different positioning of the phenyl groups affects three-dimensional conformation
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The molecular weight difference impacts pharmacokinetic properties
These structural differences likely result in distinct receptor binding profiles and pharmacological activities.
Comparison with Other Diphenylbutanamide Derivatives
The table below illustrates the structural and functional relationships between N-ethyl-N,2-diphenylbutanamide and related compounds:
Compound | Structural Characteristics | Functional Implications |
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N-ethyl-N,2-diphenylbutanamide | Both N-ethyl and 2-phenyl substituents | Enhanced receptor binding specificity |
2-ethyl-N-phenylbutanamide | Lacks N-ethyl substituent | Different receptor affinity profile |
N-methyl-N,2-diphenylbutanamide | Methyl instead of ethyl on nitrogen | Altered pharmacokinetics and bioavailability |
Research Applications and Future Directions
Current Research Applications
The structural and pharmacological properties of N-ethyl-N,2-diphenylbutanamide suggest several potential research applications:
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Development of novel analgesics with improved side effect profiles
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Investigation of structure-activity relationships among diphenylbutanamide derivatives
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Exploration of receptor-specific targeting for pain management
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Study of alternative pain management approaches for conditions resistant to conventional therapies
Future Research Directions
Future research on N-ethyl-N,2-diphenylbutanamide should focus on:
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Comprehensive pharmacological profiling through in vitro and in vivo studies
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Elucidation of precise mechanisms of action at the molecular level
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Development of optimized synthetic routes for more efficient production
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Investigation of potential formulations to enhance bioavailability
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Structure modification studies to further improve therapeutic properties
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